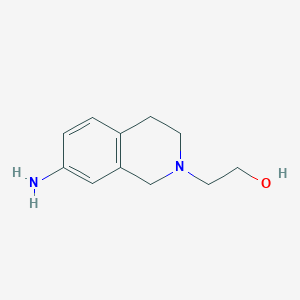

2-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanol

Description

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

2-(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanol |

InChI |

InChI=1S/C11H16N2O/c12-11-2-1-9-3-4-13(5-6-14)8-10(9)7-11/h1-2,7,14H,3-6,8,12H2 |

InChI Key |

OZLADJXIVNANRO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)N)CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds to 2-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanol share the dihydroisoquinoline scaffold but differ in substituents, functional groups, and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations

In contrast, the trifluoroethanone derivative () lacks this capability but exhibits increased lipophilicity, which may improve membrane permeability .

Synthetic Complexity and Yield :

- Can159 and its benzamide analog () are synthesized efficiently (93% yield) using BOPCl/DIPEA, a mild coupling system ideal for amine-acid conjugations .

- More complex derivatives, such as w11 (), require Pd-catalyzed cross-coupling (82.5% yield), reflecting the challenges of introducing bulky substituents .

Biological Target Specificity :

- Can159 and Can125 are explicitly designed for CD44 antagonism, while w11 and the hydroxypropyl-benzamide analog () are tailored for kinase inhibition, highlighting scaffold adaptability .

Commercial vs. Research Use: The trifluoroethanone derivative () is commercially available for lab use, whereas Can159 and Can125 remain research tools, underscoring their preclinical significance .

Structural Analysis

- Ethanol vs. Trifluoroethanone: The ethanol group’s hydroxyl in Can159 provides a polar terminus, while the trifluoroethanone’s carbonyl and fluorine atoms increase electrophilicity and metabolic stability .

- Substituent Bulk : Derivatives like w11 () incorporate large aromatic systems, likely improving target affinity but reducing solubility—a common trade-off in drug design .

Research Findings and Implications

- Kinase Inhibition : Analogous compounds with extended side chains (e.g., benzamide-pyrrolidine) demonstrate the scaffold’s utility in targeting enzymes, though exact biological data remain undisclosed .

Q & A

Q. What are the key structural features and physicochemical properties of 2-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanol, and how can they be experimentally determined?

The compound features a 7-amino-substituted 3,4-dihydroisoquinoline core linked to an ethanol moiety. Key structural identifiers include:

- Molecular formula : Derived from analogs like 1-(7-amino-3,4-dihydroisoquinolin-2-yl)ethanone (C₁₁H₁₄N₂O) .

- Functional groups : The amino group at position 7 and the ethanol side chain influence hydrogen bonding and solubility.

- SMILES/InChI : Canonical SMILES (e.g.,

CC(=O)N1CCC2=C(C1)C=C(C=C2)Nfor related structures) and InChI keys aid in computational modeling .

Q. Experimental determination :

- Spectroscopy : NMR (¹H/¹³C) and mass spectrometry (HRMS) confirm connectivity and purity.

- Chromatography : HPLC or GC-MS validates purity under optimized solvent conditions (e.g., acetonitrile/water gradients).

- Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and stability.

Q. What synthetic methodologies are employed for the preparation of this compound, and what factors influence yield optimization?

Synthesis typically involves:

- Cyclization : Formation of the dihydroisoquinoline core via Pictet-Spengler or Bischler-Napieralski reactions, using reagents like POCl₃ or trifluoroacetic acid .

- Amination : Introduction of the 7-amino group via catalytic hydrogenation or nitro-group reduction .

- Ethanol side-chain incorporation : Alkylation or nucleophilic substitution with ethylene oxide or bromoethanol .

Q. Yield optimization factors :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates .

- Catalyst choice : Palladium or platinum catalysts improve hydrogenation efficiency .

- Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions during sensitive steps .

Advanced Research Questions

Q. How can computational docking approaches like the Glide method be applied to study the interaction between this compound and its biological targets?

The Glide docking protocol (Schrödinger Suite) is ideal for studying ligand-target interactions:

- Receptor grid generation : Use X-ray or NMR-derived CD44 structures (PDB IDs) to define binding sites .

- Ligand flexibility : Account for torsional rotations in the ethanol side chain and dihydroisoquinoline core .

- Scoring functions : Combine empirical (e.g., hydrophobic complementarity) and force-field terms (e.g., OPLS-AA) to rank binding poses .

Q. Validation :

Q. What experimental strategies are recommended for investigating the compound's potential as a CD44 antagonist in hyaluronic acid (HA) binding inhibition studies?

In vitro assays :

Q. Structural analysis :

Q. Biological validation :

Q. How can researchers resolve contradictions in reported binding affinities of this compound analogs across different experimental systems?

Methodological harmonization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.